2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Structurally, it features a 4-fluorophenyl group at the pyrazolo[3,4-d]pyrimidin-1-yl position, a 3-methylpyrazole ring, and a 2-ethoxybenzamide substituent. The ethoxy group on the benzamide moiety may enhance solubility, while the fluorophenyl group could influence binding affinity through hydrophobic interactions . Although specific biological data for this compound are absent in the provided evidence, its structural analogs are frequently investigated as ATP-competitive inhibitors in oncology and inflammatory diseases .
Properties
IUPAC Name |
2-ethoxy-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O2/c1-3-34-20-7-5-4-6-18(20)24(33)29-21-12-15(2)30-32(21)23-19-13-28-31(22(19)26-14-27-23)17-10-8-16(25)9-11-17/h4-14H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKFOUWKMIHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step procedures starting from simpler aromatic compounds. Key steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.
Introduction of the ethoxy group through nucleophilic substitution reactions.
Assembly of the benzamide segment through amidation reactions.
Industrial Production Methods
While specific industrial methods can vary, large-scale production often employs optimized reaction conditions to maximize yield and purity. This might involve:
Use of high-pressure reactors for cyclization processes.
Employing catalytic systems to facilitate substitution and amidation reactions.
Advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the nitro groups (if present) to amines.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for oxidation reactions.
Reducing agents like sodium borohydride for reduction processes.
Acidic and basic catalysts for facilitating substitution reactions.
Major Products
Oxidation typically yields hydroxylated derivatives, while reduction might result in amine-functionalized compounds. Substitution reactions can introduce diverse functional groups, significantly altering the compound’s properties.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against various bacterial strains. For instance, studies demonstrate that certain derivatives can achieve minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have been investigated for their potential as anticancer agents. They may inhibit specific pathways involved in tumor growth and proliferation .
- Antioxidant Effects : Some studies suggest that these compounds can act as antioxidants, neutralizing free radicals and reducing oxidative stress in cells .
Synthetic Pathways
The synthesis of 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often utilize microwave-assisted techniques to enhance yield and reduce reaction times .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity against resistant strains of bacteria. The compound exhibited MIC values ranging from 4 to 20 μmol/L, outperforming traditional antibiotics in some cases .
Case Study 2: Anticancer Activity
In another investigation focused on cancer cell lines, the compound demonstrated significant cytotoxic effects. It was tested against various cancer types, including breast and lung cancer cells. The results showed that the compound induced apoptosis and inhibited cell proliferation, suggesting a potential role in cancer therapy .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, which might include:
Enzyme inhibition: : Acting as an inhibitor for enzymes involved in key metabolic pathways.
Receptor modulation: : Binding to and modulating the activity of cellular receptors.
Pathways involved: : May influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- The ethoxybenzamide group is conserved in and but varies in position (2- vs. 4-ethoxy), which may affect steric interactions .
- Heterocyclic Modifications: introduces a thiadiazole-chromenone system, diverging from the benzamide scaffold. Such modifications are linked to improved kinase selectivity in related studies .
Physicochemical Properties
Notes:
- The target compound’s predicted LogP (~3.1) suggests moderate lipophilicity, comparable to ’s thienopyrimidine analog. Higher LogP in ’s chromenone hybrid may correlate with reduced aqueous solubility .
- Synthetic yields for pyrazolo[3,4-d]pyrimidine derivatives vary widely (28–82%), influenced by substituent complexity and reaction conditions (e.g., Vilsmeier–Haack reagent in ) .
Biological Activity
The compound 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (CAS Number: 1007086-08-9) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 457.5 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FN7O2 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 1007086-08-9 |
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. These effects are often mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Molecular docking studies suggest that compounds within this class may interact effectively with key targets such as the epidermal growth factor receptor (EGFR), showing high binding affinity and potential for inhibiting tumor growth .
-
Anti-inflammatory Effects :
- Pyrazole derivatives have been reported to possess anti-inflammatory properties. The compound’s structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Studies indicate that certain pyrazole derivatives exhibit selective COX-2 inhibition, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide :
Study 1: Antiproliferative Effects
A study evaluated a series of pyrazolo-pyrimidine derivatives for their antiproliferative effects against MCF-7 cells. Compounds with structural similarities to our target compound showed IC50 values ranging from 10 to 30 µM, indicating moderate to high cytotoxicity. The mechanism involved apoptosis and cell cycle arrest .
Study 2: Molecular Docking Simulations
Molecular docking simulations were performed to assess binding affinities to EGFR. The results indicated that certain derivatives had significantly lower binding energy values, suggesting strong interactions at the active site, which could lead to effective inhibition of EGFR-mediated pathways in cancer cells .
Study 3: Anti-inflammatory Activity
Research on substituted pyrazole derivatives demonstrated their potential as anti-inflammatory agents with IC50 values comparable to established drugs like diclofenac. The most potent compounds exhibited selective inhibition of COX-2 with minimal side effects observed in animal models .
Q & A
Q. What are the standard synthetic routes for this compound, and what solvents/catalysts are typically employed?
The synthesis involves multi-step reactions, starting with the condensation of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with alkyl halides (e.g., ethyl bromide) in dry acetonitrile under reflux .
- Amide coupling : Using benzoyl chloride derivatives in dry benzene with catalytic triethylamine to form the benzamide moiety .
- Purification : Recrystallization from acetonitrile or dichloromethane to isolate the final product.
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Ethyl bromide, K₂CO₃ | Acetonitrile | 65–70 |
| 2 | Benzoyl chloride, Et₃N | Benzene | 75–80 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced Questions
Q. How can researchers resolve discrepancies in NMR data when different synthetic pathways yield the same product?
Contradictions in NMR data may arise from conformational flexibility or solvent effects. Methodological solutions include:
- 2D NMR (COSY, NOESY) : To assign overlapping proton signals and confirm spatial proximity of substituents.
- X-ray crystallography : Provides unambiguous structural validation (e.g., using SHELXL for refinement) .
- Variable-temperature NMR : To identify dynamic processes causing signal splitting .
Q. What strategies are recommended for refining the crystal structure of this compound with twinned data or anisotropic displacement?
- Twinning analysis : Use SHELXL’s BASF parameter to model twinning ratios. For anisotropic displacement, apply RIGU constraints to refine thermal parameters .
- Software tools : WinGX/ORTEP for visualizing ellipsoids and validating hydrogen-bonding networks .
| Refinement Parameter | Value |
|---|---|
| R-factor (R₁) | < 0.05 |
| Twinning ratio (BASF) | 0.35–0.45 |
Q. How should in vitro assays be designed to evaluate biological activity, considering solubility and stability?
- Solubility optimization : Use DMSO for stock solutions (≤1% v/v in buffer) to avoid precipitation .
- Stability testing : Monitor compound integrity via HPLC over 24–48 hours under assay conditions (pH 7.4, 37°C).
- Activity assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR, with IC₅₀ determination via dose-response curves .
Q. What computational methods are effective for analyzing binding interactions with target enzymes?
- Molecular docking (AutoDock Vina) : Dock the compound into active sites using PyMOL for visualization. Key interactions (e.g., hydrogen bonds with fluorophenyl groups) guide SAR studies .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
Data Contradiction Analysis
- Synthetic yield variations : Lower yields in alkylation steps (Step 1) may result from steric hindrance from the 3-methyl group on the pyrazole ring. Alternative routes using microwave-assisted synthesis could improve efficiency .
- Biological activity outliers : Discrepancies in IC₅₀ values across studies may stem from differences in assay pH or enzyme isoforms. Validate results using orthogonal assays (e.g., Western blotting for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
